5-Bromo-2,4-dichlorophenol

Lipophilicity ADME Prediction Medicinal Chemistry

Protocols relying on 2,4-dichloro-5-bromophenol cannot tolerate isomeric or dehalogenated substitutes without compromising regioselectivity in cross-coupling steps or invalidating patent-defined synthetic routes (US 5,985,853). This compound resolves that exact pain point with the certified 2,4-dichloro-5-bromo substitution pattern. • Ortho-bromine ensures chemoselective Suzuki-Miyaura/Heck reactivity; LogP 3.8 enhances cell permeability in hit-to-lead optimization. • Critical intermediate for β-methoxyacrylate fungicides and kinase-targeted libraries; ≥95% purity with lot-consistent quality. • White crystalline solid, soluble in common organics, ships ambient.

Molecular Formula C6H3BrCl2O
Molecular Weight 241.89 g/mol
CAS No. 183803-12-5
Cat. No. B181041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichlorophenol
CAS183803-12-5
SynonymsPhenol, 5-broMo-2,4-dichloro-
Molecular FormulaC6H3BrCl2O
Molecular Weight241.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Cl)O
InChIInChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
InChIKeyLZEBXZCABIQUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dichlorophenol Overview


5-Bromo-2,4-dichlorophenol (CAS: 183803-12-5) is a polyhalogenated aromatic compound with the molecular formula C6H3BrCl2O and a molecular weight of approximately 241.89 g/mol [1]. It features a phenolic core substituted with chlorine atoms at the 2- and 4-positions and a bromine atom at the 5-position [2]. This specific halogenation pattern imparts distinct electronic and steric properties, making it a versatile intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty materials . The compound is typically supplied as a white to off-white crystalline solid with a purity of ≥96% and is soluble in common organic solvents .

5-Bromo-2,4-dichlorophenol: Generic Substitution Fails


The unique substitution pattern of 5-bromo-2,4-dichlorophenol (2,4-dichloro-5-bromophenol) cannot be interchanged with other di- or tri-halogenated phenols without compromising downstream reaction outcomes and biological activity profiles [1]. The precise positioning of the bromine atom at the 5-position, ortho to the hydroxyl group, dictates regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences the molecule's lipophilicity (LogP = 3.8) and electron density, which are critical parameters for receptor binding and enzyme inhibition [2]. Substitution with a non-equivalent isomer like 4-bromo-2,5-dichlorophenol or a dehalogenated analog such as 2,4-dichlorophenol would alter these key physicochemical properties, leading to divergent synthetic pathways, reduced catalytic efficiency, and inconsistent biological activity, thereby invalidating comparative experimental results and requiring re-optimization of entire protocols .

5-Bromo-2,4-dichlorophenol: Differentiation Evidence


Enhanced Lipophilicity vs. 2,4-Dichlorophenol

The presence of a bromine atom at the 5-position significantly increases lipophilicity compared to its non-brominated analog, 2,4-dichlorophenol. The calculated LogP (XLogP3) for 5-bromo-2,4-dichlorophenol is 3.8, whereas 2,4-dichlorophenol has a LogP of 2.8 [1]. This difference of 1.0 Log unit theoretically correlates with an order of magnitude difference in partition coefficient, which can influence membrane permeability and bioavailability in medicinal chemistry contexts [2].

Lipophilicity ADME Prediction Medicinal Chemistry

Ortho-Bromine: Selective Cross-Coupling Handle

The 5-bromo substituent, positioned ortho to the phenolic hydroxyl, provides a distinct and reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds [1]. This allows for chemoselective functionalization in the presence of the 2,4-dichloro groups, which are more inert under standard coupling conditions. A patent describes a specific preparation method for 2,4-dichloro-5-bromophenol as a key intermediate, highlighting the importance of this exact substitution pattern for subsequent derivatization to β-methoxy acrylic acid derivatives [2]. In contrast, analogs like 4-bromo-2-chlorophenol or 2,4-dichlorophenol lack this ortho-bromine handle, requiring harsher conditions for activation or leading to non-selective functionalization of multiple halogen sites [3].

Organic Synthesis Cross-Coupling C-C Bond Formation

Phenolic Acidity Enhancement vs. 2,4-Dichlorophenol

The calculated topological polar surface area (TPSA) for 5-bromo-2,4-dichlorophenol is 20.2 Ų, identical to that of 2,4-dichlorophenol, indicating similar hydrogen bonding capacity [1]. However, the presence of three electron-withdrawing halogen substituents (2xCl, 1xBr) significantly increases the acidity of the phenolic -OH group compared to mono- or di-halogenated analogs, influencing both its nucleophilicity and its ability to act as a hydrogen bond donor in biological recognition events [2]. While specific pKa data for 5-bromo-2,4-dichlorophenol is not readily available, the pKa of 2,4-dichlorophenol is 7.9, and the addition of a third halogen atom is expected to further lower the pKa by 0.5-1.0 units [3]. This subtle shift can alter the molecule's ionization state at physiological pH (7.4), thereby affecting its binding affinity to proteins and its overall pharmacokinetic profile.

Physical Organic Chemistry Hydrogen Bonding Receptor Binding

5-Bromo-2,4-dichlorophenol Applications


β-Methoxy Acrylate Derivatives Synthesis

As described in US Patent 5,985,853, 5-bromo-2,4-dichlorophenol serves as a critical intermediate in the preparation of β-methoxy acrylic acid derivatives, a class of compounds with known fungicidal and pharmaceutical activities. The specific 2,4-dichloro-5-bromo substitution pattern is essential for the subsequent chemical transformations outlined in the patent, making this compound the designated starting material for this specific synthetic route [1].

Cross-Coupling Building Block

Given the enhanced reactivity of the ortho-bromine substituent compared to the chlorine atoms, this compound is an ideal substrate for chemoselective Suzuki-Miyaura or Heck cross-coupling reactions. It allows medicinal chemists to sequentially functionalize the phenol core to generate diverse libraries of biaryl or styryl derivatives for hit-to-lead optimization campaigns, leveraging the compound's higher LogP for improved cell permeability [1].

Halogenated Flame Retardants and Polymers

The high halogen content (one bromine and two chlorine atoms) and thermal stability (predicted boiling point 277.5±35.0 °C) of 5-bromo-2,4-dichlorophenol make it a valuable monomer for the synthesis of brominated-chlorinated flame retardants and high-performance polymers with specific electronic properties. Its use as a precursor in materials science is supported by its classification as a polyhalogenated aromatic compound suitable for such applications .

Environmental Analytical Reference Standard

Due to its well-defined structure, purity, and physicochemical properties (LogP, TPSA), 5-bromo-2,4-dichlorophenol can serve as a reference standard for the detection and quantification of halogenated phenols in environmental samples using chromatographic and mass spectrometric methods [1].

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